Groenlandicine is a naturally occurring protoberberine alkaloid primarily found in plants belonging to the genus Coptis, particularly Coptis chinensis (Huanglian in Chinese). [, ] It is classified as a quaternary ammonium alkaloid due to the presence of a positively charged nitrogen atom within its structure. [] Groenlandicine has garnered significant interest in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. [, , ]
Groenlandicine is a naturally occurring compound classified as a coumarin derivative. It has garnered attention for its potential therapeutic applications, particularly in the treatment of hepatic steatosis and as a sensitizer in cancer therapies. Groenlandicine exhibits structural similarities to hydroxycamptothecin, a known topoisomerase inhibitor, which has implications for its biological activity and mechanism of action.
This compound is primarily extracted from the rhizomes of plants belonging to the genus Gronlandia. The extraction process typically involves solvent extraction followed by purification techniques to isolate the active alkaloid. Groenlandicine has been noted for its role in inhibiting cholesterol synthesis and promoting cellular apoptosis in cancer cells, particularly those resistant to conventional treatments like cisplatin .
Groenlandicine is classified under natural products and more specifically as a secondary metabolite. Its classification as a coumarin suggests it may share characteristics with other compounds in this family, which are known for various biological activities including anti-inflammatory, anticoagulant, and anticancer properties.
The synthetic methodologies often involve:
Groenlandicine has a complex molecular structure characterized by a coumarin backbone. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Groenlandicine participates in several chemical reactions that are relevant to its biological functions:
The mechanism of action involves binding to the active site of topoisomerases, leading to DNA strand breaks and subsequent cell death. This property makes it a candidate for enhancing the efficacy of chemotherapeutic agents like cisplatin.
The mechanism through which groenlandicine exerts its effects involves several key processes:
Experimental studies have demonstrated that groenlandicine can significantly enhance the sensitivity of cisplatin-resistant osteosarcoma cells, suggesting its potential role in combination therapies for resistant cancers .
Groenlandicine has several notable applications in scientific research:
Groenlandicine has the molecular formula C₁₉H₁₆NO₄⁺, indicating a quaternary nitrogen-bearing structure with a molecular mass of 322.34 g/mol [2] [8]. As a cationic alkaloid, it typically exists as a chloride or hydroxide salt in purified forms. Key physicochemical properties include:
Table 1: Physicochemical Properties of Groenlandicine
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆NO₄⁺ |
Molecular Weight | 322.34 g/mol |
UV λₘₐₓ (MeOH) | 220 nm, 345 nm |
Solubility | Soluble in MeOH, H₂O; insoluble in Hexane |
Melting Point | >240°C (decomposes) |
Mass Spectrometry:Electrospray ionization–mass spectrometry (ESI-MS) in positive mode shows a base peak at m/z 322.1 [M]⁺, confirming the molecular mass. Collision-induced dissociation (CID) fragments at m/z 307.1 (loss of ·CH₃), 279.1 (loss of CH₃ + CO), and 265.0 (cleavage of dihydrofuran) reveal its isoquinoline core and methoxy substituents [7].
NMR Spectroscopy:Complete ¹H and ¹³C NMR assignments (Table 2) were achieved using 2D techniques (COSY, HSQC, HMBC):
Table 2: Key NMR Assignments for Groenlandicine (500 MHz, CD₃OD)
Position | δH (ppm) | Multiplicity | δC (ppm) | HMBC Correlations |
---|---|---|---|---|
8 | 9.85 | s | 152.5 | C-9, C-10 |
11 | 8.15 | d (8.0 Hz) | 125.6 | C-12, C-13 |
13 | 6.75 | s | 102.5 | C-9, C-14 |
OCH₃-1 | 4.05 | s | 56.8 | C-6 |
OCH₃-2 | 4.10 | s | 60.1 | C-10 |
Groenlandicine shares a tetracyclic benzylisoquinoline scaffold with protoberberine alkaloids but exhibits distinct modifications:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1